molecular formula C23H32N2O3 B251223 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Cat. No.: B251223
M. Wt: 384.5 g/mol
InChI Key: FCSZHQINIQDDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as ACPD, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide acts as a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. It has also been shown to have effects on other physiological systems, such as the cardiovascular and immune systems.

Advantages and Limitations for Lab Experiments

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a potent and selective agonist of the metabotropic glutamate receptor, which makes it a useful tool compound for studying the function of this receptor in vitro and in vivo. However, it has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.

Future Directions

There are several future directions for the use of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in scientific research. One direction is to study the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another direction is to explore the potential of this compound as a tool compound for studying the function of other G protein-coupled receptors in the central nervous system. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on other physiological systems, such as the cardiovascular and immune systems.

Synthesis Methods

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide can be synthesized through a multi-step process, which involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methoxybenzoic acid to form the amide intermediate. The amide intermediate is then treated with 2-methylpropanoyl chloride to form the final product, this compound.

Scientific Research Applications

N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been widely used as a tool compound in scientific research to study the function of metabotropic glutamate receptors. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C23H32N2O3/c1-14(2)22(27)25-19-5-4-18(9-20(19)28-3)24-21(26)13-23-10-15-6-16(11-23)8-17(7-15)12-23/h4-5,9,14-17H,6-8,10-13H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

FCSZHQINIQDDGW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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